![molecular formula C12H7ClF3NO B3024729 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 299165-51-8](/img/structure/B3024729.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (C5TFPP) is a novel synthetic compound that has recently emerged as a potential therapeutic agent for a variety of diseases and conditions. C5TFPP is a heterocyclic aldehyde, which is a type of organic compound that contains a ring of atoms with a double bond between two carbon atoms. It has a molecular weight of 274.50 g/mol and is soluble in organic solvents, such as ethanol and methanol. C5TFPP has been studied for its potential applications in scientific research, therapeutic applications, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive aldehyde group and the presence of electron-withdrawing trifluoromethyl and chloro substituents. These structural features facilitate its participation in various organic reactions, leading to the formation of complex molecules with potential biological activities.
For example, the compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through a sequence of reactions involving microwave-assisted treatment under Sonogashira-type cross-coupling conditions, followed by cyclization to yield the desired heterocycles. These reactions highlight the compound's utility in constructing nitrogen-containing heterocyclic frameworks, which are prevalent in many pharmaceuticals and agrochemicals (Palka et al., 2014).
Additionally, its structural motif has been exploited in the synthesis of novel pyrazole derivatives using the Vilsmeier-Haack reagent, showcasing its versatility in forming compounds with potential antimicrobial properties (Hu et al., 2010).
Fluorination and Aromatization Techniques
The compound also serves as a precursor in fluorination reactions to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties, including increased stability and lipophilicity. For instance, the synthesis of 3-fluoropyrroles from related pyrrole carbaldehydes involves electrophilic difluorination followed by dehydrofluorination, underscoring the compound's role in the introduction of fluorine into heterocyclic compounds (Surmont et al., 2009).
Crystal Structure Determination
Determining the crystal structure of derivatives of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde provides insights into their molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such studies are crucial for understanding the solid-state properties of these compounds and their implications for material science and molecular engineering (Xu & Shi, 2011).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and usage. For “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, a related compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-4-3-8(12(14,15)16)6-11(10)17-5-1-2-9(17)7-18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDWEYLIXGFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)


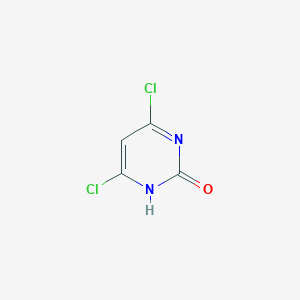

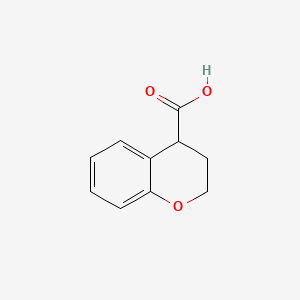
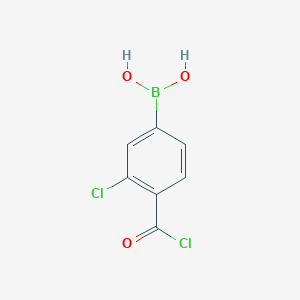
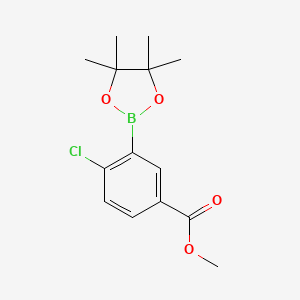
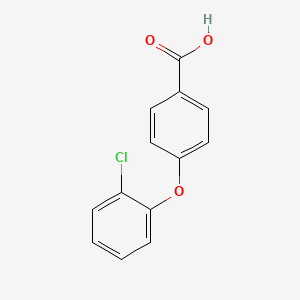

![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)